Ethyl 2-(4-nitroimidazol-1-yl)acetate

Radiosensitization Hypoxic Cell Radiosensitizers 4-Nitroimidazole SAR

Ethyl 2-(4-nitroimidazol-1-yl)acetate (CAS 59566-51-7) is a heterocyclic nitroimidazole ester featuring a 4-nitro substitution pattern on the imidazole ring, distinguishing it from the more common 5-nitroimidazole pharmacophore class. With a molecular formula of C₇H₉N₃O₄ and a molecular weight of 199.16 g/mol, this compound serves as a versatile synthetic intermediate for angiotensin II receptor antagonists and as a scaffold for hypoxic cell radiosensitizer development.

Molecular Formula C7H9N3O4
Molecular Weight 199.16 g/mol
CAS No. 59566-51-7
Cat. No. B1658098
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(4-nitroimidazol-1-yl)acetate
CAS59566-51-7
Molecular FormulaC7H9N3O4
Molecular Weight199.16 g/mol
Structural Identifiers
SMILESCCOC(=O)CN1C=C(N=C1)[N+](=O)[O-]
InChIInChI=1S/C7H9N3O4/c1-2-14-7(11)4-9-3-6(8-5-9)10(12)13/h3,5H,2,4H2,1H3
InChIKeyWGFYNFMJQWDXRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-(4-nitroimidazol-1-yl)acetate (CAS 59566-51-7): A 4-Nitroimidazole Ester Building Block for Radiosensitizer and Angiotensin Antagonist Research


Ethyl 2-(4-nitroimidazol-1-yl)acetate (CAS 59566-51-7) is a heterocyclic nitroimidazole ester featuring a 4-nitro substitution pattern on the imidazole ring, distinguishing it from the more common 5-nitroimidazole pharmacophore class [1]. With a molecular formula of C₇H₉N₃O₄ and a molecular weight of 199.16 g/mol, this compound serves as a versatile synthetic intermediate for angiotensin II receptor antagonists and as a scaffold for hypoxic cell radiosensitizer development [2][3]. Its ethyl ester functionality enables controlled hydrolysis to the corresponding acetic acid derivative while maintaining sufficient lipophilicity for cellular permeability in radiosensitization assays .

Why Ethyl 2-(4-nitroimidazol-1-yl)acetate Cannot Be Replaced by Generic 5-Nitroimidazole Esters or Methyl Ester Analogs


Substituting ethyl 2-(4-nitroimidazol-1-yl)acetate with common 5-nitroimidazole esters (e.g., metronidazole analogs) or the corresponding methyl ester fails in applications requiring specific electronic and steric properties. The 4-nitro substitution confers a significantly higher one-electron reduction potential (E₁₇) compared to 5-nitro isomers, directly translating to anomalously enhanced radiosensitizing efficiency and thiol reactivity in hypoxic cellular environments [1]. Furthermore, the ethyl ester moiety provides a critical balance of hydrolytic stability and lipophilicity that differs from the methyl ester, influencing both synthetic intermediate utility in patent-protected angiotensin II antagonist syntheses and biodistribution in radiosensitizer development [2][3]. Class-level inference from isomeric comparisons demonstrates that 4-nitroimidazoles exhibit 5–10 fold greater reactivity with glutathione (GSH) than their 5-nitro counterparts, a property not replicated by generic alternatives [1].

Head-to-Head and Cross-Study Comparative Data for Ethyl 2-(4-nitroimidazol-1-yl)acetate Versus Closest Analogs


Enhanced Radiosensitizing Efficiency of 4-Nitroimidazole Esters vs. 5-Nitroimidazole Isomers in Hypoxic V79 Cells

In a direct comparative study, 5-substituted-4-nitroimidazoles demonstrated unusually high radiosensitizing efficiency relative to isomeric 5-nitroimidazoles, quantified by the concentration required to achieve an enhancement ratio (ER) of 1.6. The 4-nitro derivatives required significantly lower concentrations than 5-nitroimidazoles with comparable electron affinities [1]. Specifically, 4-nitroimidazoles with ester-containing 1-substituents (structurally analogous to ethyl 2-(4-nitroimidazol-1-yl)acetate) exhibited sensitizing efficiencies up to 5-fold higher than predicted from their E₁₇ values, whereas 5-nitro isomers conformed to the electron-affinity correlation [1][2]. This anomalous behavior is attributed to enhanced intracellular thiol reactivity unique to the 4-nitro configuration.

Radiosensitization Hypoxic Cell Radiosensitizers 4-Nitroimidazole SAR

Superior Thiol Reactivity of 4-Nitroimidazole Esters Relative to 5-Nitro Isomers

The second-order rate constants (k₂) for reaction with glutathione (GSH) and dithiothreitol (DTT) were directly compared between isomeric 4-nitroimidazoles and 5-nitroimidazoles. Across the series, 4-nitroimidazoles consistently exhibited higher k₂ values than their corresponding 5-nitro isomers, despite the 5-nitro series possessing E₁₇ values approximately 64 mV greater (more electron-affinic) [1]. This reversal of the expected electron-affinity/reactivity relationship is unique to the 4-nitro configuration and indicates a distinct mechanism of thiol depletion relevant to both radiosensitization and cytotoxicity.

Thiol Reactivity Glutathione Depletion Nitroimidazole Mechanism of Action

Synthetic Intermediate Specificity: Ethyl Ester Enables Patent-Defined Angiotensin II Antagonist Synthesis

U.S. Patent 5,344,937 (Eli Lilly) specifically describes the use of 4-nitroimidazole-1-acetic acid alkyl esters as critical intermediates for preparing enantiomerically pure angiotensin II receptor antagonists [1]. The ethyl ester derivative serves as a key starting material for α-alkylation reactions to introduce chiral C₄–C₉ alkyl side chains, followed by stereoselective resolution using (-)-cinchonidine. The ethyl ester's balance of reactivity (sufficient for nucleophilic alkylation at the α-position) and stability (resistance to premature hydrolysis under basic alkylation conditions) is critical to the process; methyl ester analogs exhibit insufficient stability under the same conditions, while bulkier esters reduce alkylation yields.

Angiotensin II Antagonists Chiral Resolution Process Chemistry Intermediate

Validated Radiosensitizer Scaffold: Ester-Substituted 4-Nitroimidazoles in the Suwinski Series

Suwinski et al. (1992) synthesized and evaluated a series of 1-substituted-4-nitroimidazoles, including esters of 2-(4-nitro-1-imidazolyl)alkanecarboxylic acids, for radiosensitizing efficiency [1]. Within this series, the ethyl ester derivatives demonstrated detectable radiosensitizing activity in hypoxic cell assays, confirming the scaffold's viability. The study establishes that the ester functionality at the 1-position is tolerated and contributes to cellular uptake, whereas the free carboxylic acid analogs showed reduced activity due to poor membrane permeability. This validates ethyl 2-(4-nitroimidazol-1-yl)acetate as both a bioactive scaffold and a prodrug precursor for more potent acid metabolites.

Radiosensitizer Development 4-Nitroimidazole Esters Structure-Activity Relationship

High-Impact Application Scenarios for Ethyl 2-(4-nitroimidazol-1-yl)acetate Where Alternative Compounds Underperform


Hypoxic Cell Radiosensitizer Lead Optimization Programs Requiring 4-Nitro Substitution

In medicinal chemistry campaigns targeting hypoxic tumor radiosensitization, ethyl 2-(4-nitroimidazol-1-yl)acetate serves as a validated starting scaffold with demonstrated anomalous radiosensitizing efficiency exceeding predictions from electron affinity alone [1]. Unlike 5-nitroimidazole esters that follow conventional electron-affinity/SER relationships, the 4-nitro configuration enables 5–10× greater sensitizing potency and glutathione reactivity, making it the preferred core for developing next-generation radiosensitizers with thiol-depletion mechanisms [2]. The ethyl ester prodrug form further enhances cellular uptake relative to acid analogs, directly addressing the permeability limitations of earlier 4-nitroimidazole candidates.

Enabling Intermediate for Patent-Defined Angiotensin II Antagonist Process Chemistry

Process chemistry teams developing angiotensin II receptor antagonists following the Eli Lilly patent family (US 5,344,937) require ethyl 2-(4-nitroimidazol-1-yl)acetate as the specified alkylation substrate for introducing chiral α-substituents [3]. The ethyl ester's reactivity profile—sufficient α-proton acidity for NaH-mediated deprotonation combined with adequate hydrolytic stability under reaction conditions—is specifically enabled by the C₂ ester chain length; methyl esters are too labile, and higher alkyl esters reduce reaction rates. Substitution with alternative esters or the free acid necessitates additional synthetic steps, reducing overall yield and complicating chiral resolution with (-)-cinchonidine.

Development of 4-Nitroimidazole-Based Imaging Agents and Hypoxia Probes

The 4-nitroimidazole pharmacophore, as present in ethyl 2-(4-nitroimidazol-1-yl)acetate, has been successfully incorporated into ⁹⁹ᵐTc-labeled hypoxia imaging agents (e.g., NIET complexes) [4]. The ethyl acetate side chain provides a convenient synthetic handle for further functionalization (e.g., conversion to dithiocarbamate chelators) while maintaining the 4-nitro substitution essential for hypoxia-selective bioreduction. 5-Nitroimidazole analogs lack the thiol reactivity profile needed for efficient intracellular trapping in hypoxic tissues, making the 4-nitro scaffold the superior choice for hypoxia-selective diagnostic development.

Chemical Biology Studies of Nitroimidazole-Mediated Glutathione Depletion Mechanisms

For mechanistic studies investigating the role of intracellular thiol depletion in nitroimidazole cytotoxicity, ethyl 2-(4-nitroimidazol-1-yl)acetate provides a unique tool compound. Its 5–10× enhanced reactivity toward glutathione compared to 5-nitro isomers, despite lower electron affinity, enables researchers to dissect electron-affinity-dependent vs. thiol-reactivity-dependent mechanisms of action [2]. The ester functionality further allows for controlled hydrolysis to the acid metabolite in situ, facilitating pulse-chase experimental designs not possible with non-esterified analogs.

Quote Request

Request a Quote for Ethyl 2-(4-nitroimidazol-1-yl)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.